Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate
Description
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate is a synthetic organic compound with the molecular formula C₁₉H₁₉FN₂O₃S and a molecular weight of 374.4 g/mol . Its structure features:
- A methyl benzoate core.
- An azetidine-3-carboxamido group (a 4-membered nitrogen-containing ring) linked to the benzoate via an amide bond.
- A 2-(2-fluorophenoxy)acetyl substituent attached to the azetidine nitrogen.
The compound’s synthesis likely involves multi-step reactions, including amide coupling and crystallization in solvents like ethyl acetate, yielding a solid product .
Properties
IUPAC Name |
methyl 4-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c1-27-20(26)13-6-8-15(9-7-13)22-19(25)14-10-23(11-14)18(24)12-28-17-5-3-2-4-16(17)21/h2-9,14H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRDVCDZOBNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the azetidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenoxy group: This is achieved through nucleophilic substitution reactions.
Acetylation and esterification: The final steps involve acetylation and esterification to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Structural Characteristics
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate features several notable structural components:
- Molecular Formula : C₁₅H₁₅FN₄O₃S
- Molecular Weight : 350.4 g/mol
- Functional Groups : Contains an azetidine ring, a fluorophenoxy group, and a carboxamide moiety.
Synthesis Overview
The synthesis of this compound typically involves multi-step processes that include acylation and cyclization reactions. The presence of the fluorine atom in the fluorophenoxy group is particularly significant as it can enhance the compound's reactivity and pharmacological profile.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmacophore in drug development:
- Biological Activity : Initial studies suggest that the compound may exhibit significant biological activities, potentially interacting with specific enzymes or receptors involved in various disease pathways. Further research is necessary to elucidate these interactions fully.
- Therapeutic Potential : The unique structural attributes may allow for targeted therapeutic applications, particularly in oncology and infectious diseases.
Biological Studies
The compound's interactions with biological targets are of considerable interest:
- Mechanism of Action : Research indicates that it may modulate enzyme activity, leading to downstream effects on cellular processes. Understanding these mechanisms is crucial for developing effective therapeutic agents.
- Cellular Impact : Studies are being conducted to assess how the compound affects cellular behavior, including proliferation and apoptosis.
Material Science
In addition to its medicinal applications, this compound has potential uses in material science:
- Polymer Synthesis : Azetidine derivatives like this one are explored for their role in creating novel polymers with unique properties. The incorporation of fluorinated groups can impart desirable characteristics such as increased thermal stability and enhanced mechanical properties.
Case Study 1: Antimicrobial Activity
A study conducted on similar azetidine derivatives demonstrated promising antimicrobial properties. The introduction of the fluorophenoxy group was found to enhance the compound's efficacy against various bacterial strains. This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Case Study 2: Cancer Research
Research investigating azetidine derivatives has indicated potential anticancer properties. Compounds with similar structures have shown effectiveness in inhibiting tumor growth in vitro. Future studies focusing on this specific compound may reveal its utility in cancer therapeutics.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Quinoline-Based Derivatives ()
Compounds C1–C7 in share the methyl benzoate core but differ significantly in substituents:
- Key structural differences: C1–C7 incorporate a 2-arylquinoline-4-carbonyl group linked to a piperazine ring (6-membered), whereas the target compound uses an azetidine (4-membered) and a fluorophenoxy acetyl group. The quinoline derivatives have higher molecular weights (e.g., C1: C₂₉H₂₅N₃O₃, MW 463.5 g/mol) compared to the target compound (374.4 g/mol) .
- The fluorine atom in the target compound could increase lipophilicity and metabolic stability relative to non-fluorinated analogues like C1–C7.
Table 1: Comparison with Quinoline-Based Derivatives
Pesticide Methyl Benzoate Derivatives (–3)
Compounds such as triflusulfuron methyl ester and tribenuron methyl ester share the methyl benzoate backbone but feature distinct functional groups critical for pesticidal activity:
- Key structural differences: Pesticides include sulfonylurea or triazine groups (e.g., triflusulfuron: C₁₅H₁₆F₃N₅O₅S), which are absent in the target compound .
- Functional implications: Sulfonylurea and triazine moieties in pesticides inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The target compound’s lack of these groups suggests a different mechanism of action, possibly unrelated to herbicidal activity. The ortho-fluorine substitution on the phenoxy group in the target compound may influence steric interactions compared to the para-substitutions common in pesticides like haloxyfop methyl ester .
Table 2: Comparison with Pesticide Derivatives
Biological Activity
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial, anticonvulsant, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the azetidine structure have shown moderate to good activity against various bacterial strains.
- Study Findings : A study evaluated the antimicrobial efficacy of related azetidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving zones of inhibition exceeding 20 mm .
| Compound | Gram-positive Activity | Gram-negative Activity | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound A | Effective (20 mm) | Moderate (15 mm) | 20 |
| Compound B | Moderate (18 mm) | Effective (22 mm) | 22 |
Anticonvulsant Activity
This compound has been studied for its anticonvulsant properties. In a series of experiments, compounds with similar structures were tested in various seizure models.
- Case Study : In a study involving the pentylenetetrazole (PTZ) model, one derivative showed significant anticonvulsant activity comparable to established medications. It was suggested that the mechanism may involve modulation of benzodiazepine receptors .
| Model Used | Compound Tested | Efficacy |
|---|---|---|
| PTZ | Compound C | High |
| MES | Compound D | Moderate |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research has indicated that azetidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Research Findings : A recent study highlighted that certain azetidine derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating promising anticancer activity .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 25 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
